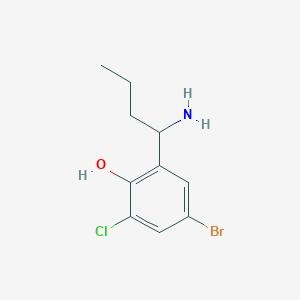2-(1-Aminobutyl)-4-bromo-6-chlorophenol
CAS No.:
Cat. No.: VC17830277
Molecular Formula: C10H13BrClNO
Molecular Weight: 278.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13BrClNO |
|---|---|
| Molecular Weight | 278.57 g/mol |
| IUPAC Name | 2-(1-aminobutyl)-4-bromo-6-chlorophenol |
| Standard InChI | InChI=1S/C10H13BrClNO/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,9,14H,2-3,13H2,1H3 |
| Standard InChI Key | SEXKOAZFGTWXEG-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C1=C(C(=CC(=C1)Br)Cl)O)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a phenolic core substituted at the 2-, 4-, and 6-positions with an (R)-configured aminobutyl group, bromine, and chlorine, respectively. The IUPAC name, 2-[(1R)-1-aminobutyl]-6-bromo-4-chlorophenol, reflects this substitution pattern and stereochemistry . The aminobutyl side chain introduces chirality, with the (1R) configuration dictating its three-dimensional orientation.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.57 g/mol |
| IUPAC Name | 2-[(1R)-1-aminobutyl]-6-bromo-4-chlorophenol |
| SMILES | CCCC@HN |
| InChIKey | RIGBDYFGDCVMQP-SECBINFHSA-N |
The stereochemistry at the C1 position of the butyl chain is critical for intermolecular interactions, particularly in biological systems where enantioselectivity often dictates activity .
Electronic and Steric Effects
The electron-withdrawing bromine and chlorine atoms at the 4- and 6-positions deactivate the aromatic ring, directing electrophilic substitutions to the less hindered 2-position. The aminobutyl group’s electron-donating nature further modulates reactivity, creating a balance between steric bulk and electronic effects .
Synthesis and Manufacturing
Bromination Strategies
A patented process for synthesizing 4-bromo-2-chlorophenol derivatives provides a foundational approach . The method involves brominating 2-chlorophenol in the presence of tertiary amine salts (e.g., triethylamine hydrochloride) to enhance regioselectivity for the 4-position, minimizing the formation of undesired 2,6-dibromo isomers . Key parameters include:
-
Temperature: 0–60°C (optimal: 0–20°C in solvents like chlorobenzene).
-
Catalyst Loading: 3–6 wt% of tertiary amine salts relative to the substrate.
-
Brominating Agents: Elemental bromine (preferred) or N-bromosuccinimide .
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Substrate | 2-Chlorophenol |
| Solvent | Chlorobenzene |
| Catalyst | Triethylamine hydrochloride |
| Bromine Equivalents | 1.0–1.02 mol/mol |
| Yield | >99% (purity: 98–99%) |
Introducing the Aminobutyl Group
Post-bromination, the aminobutyl side chain is introduced via reductive amination or nucleophilic substitution. Asymmetric synthesis methods, such as chiral auxiliary-mediated alkylation or enzymatic resolution, are required to achieve the (1R) configuration . For example, reacting 4-bromo-6-chloro-2-hydroxybenzaldehyde with (R)-1-amino-butane in the presence of a reducing agent like sodium cyanoborohydride could yield the target compound.
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility is influenced by its polar functional groups (-OH, -NH₂) and hydrophobic halogens. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons. The calculated LogP (octanol-water partition coefficient) of ~2.5 suggests moderate lipophilicity, favoring membrane permeability in biological systems .
Spectral Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume